molecular formula C21H25NO3 B2670903 N-(3-hydroxy-3-phenylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1396790-47-8

N-(3-hydroxy-3-phenylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2670903
CAS RN: 1396790-47-8
M. Wt: 339.435
InChI Key: BVQSETNQEIHOKZ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, commonly known as PPT, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. PPT belongs to the class of compounds known as tetrahydropyran carboxamides, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Experimental and Computational Studies

One study involved experimental and computational investigations into the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides, highlighting their antibacterial activity. The study utilized X-ray crystallography, IR, 1H and 13C NMR, and quantum chemical calculations, revealing the preferred form of these compounds in crystalline state and in DMSO. This research could provide a basis for understanding the structural behavior of related compounds in various states, potentially including N-(3-hydroxy-3-phenylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, especially in relation to their biological activity (Kaczor et al., 2013).

Novel Synthesis Methods

Another significant contribution to the field is the development of novel and green synthesis methods for kojic acid derivatives. A study reported the efficient synthesis of 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives using one-pot condensation in ionic liquid [bmim]BF4, demonstrating operational simplicity, mild reaction conditions, and environmental friendliness. Such synthetic methodologies could be applicable or adapted for synthesizing compounds like N-(3-hydroxy-3-phenylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, potentially enhancing their availability for research and therapeutic use (Li et al., 2013).

Antimicrobial Activity

Research on the synthesis, structure, and antibacterial evaluation of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides provided valuable insights into the antimicrobial potential of these compounds. The study identified compounds with significant efficacy against pathogenic strains, highlighting the importance of structural modifications for enhancing biological activity. This suggests that related compounds, including N-(3-hydroxy-3-phenylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, could be explored for their antimicrobial properties, contributing to the development of new therapeutic agents (Pitucha et al., 2011).

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c23-19(17-7-3-1-4-8-17)11-14-22-20(24)21(12-15-25-16-13-21)18-9-5-2-6-10-18/h1-10,19,23H,11-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQSETNQEIHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-phenylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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